molecular formula C8H12INO B6263185 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one CAS No. 2193067-70-6

5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one

Cat. No.: B6263185
CAS No.: 2193067-70-6
M. Wt: 265.09 g/mol
InChI Key: AFTLFASGCHYHNR-UHFFFAOYSA-N
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Description

5-(iodomethyl)-6-azabicyclo[321]octan-7-one is a bicyclic compound characterized by its unique structure, which includes an iodomethyl group and an azabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one typically involves the use of starting materials such as 6-oxabicyclo[3.2.1]octan-7-one. One common method involves the bromination of 6-oxabicyclo[3.2.1]octan-7-one followed by substitution with iodine. The reaction conditions often include the use of solvents like dichloromethane and bases such as calcium oxide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: The bicyclic structure can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one involves its interaction with molecular targets such as enzymes or receptors. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-oxabicyclo[3.2.1]octan-7-one: A precursor in the synthesis of 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one.

    2,7-dioxabicyclo[3.2.1]octan-3-one: Another bicyclic compound with similar structural features.

    4-bromo-6-oxabicyclo[3.2.1]octan-7-one: A brominated analog used in similar synthetic applications.

Uniqueness

This compound is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Properties

CAS No.

2193067-70-6

Molecular Formula

C8H12INO

Molecular Weight

265.09 g/mol

IUPAC Name

5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one

InChI

InChI=1S/C8H12INO/c9-5-8-3-1-2-6(4-8)7(11)10-8/h6H,1-5H2,(H,10,11)

InChI Key

AFTLFASGCHYHNR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)(NC2=O)CI

Purity

95

Origin of Product

United States

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